molecular formula C20H22N4O2S2 B3313140 5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 946346-71-0

5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B3313140
CAS No.: 946346-71-0
M. Wt: 414.5 g/mol
InChI Key: WNXSFBARDQXENB-UHFFFAOYSA-N
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Description

5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position. The compound is further functionalized with a pyridazine ring linked to a pyrrolidine moiety via a phenyl group. This structural complexity confers unique physicochemical and pharmacological properties.

Key structural attributes include:

  • Thiophene sulfonamide backbone: The thiophene ring is sulfonated at the 2-position, forming a sulfonamide bridge to a para-substituted phenyl group.
  • Ethyl substituent: A hydrophobic ethyl (-C₂H₅) group at the 5-position of the thiophene enhances lipophilicity compared to halogenated analogs.
  • Pyridazine-pyrrolidine system: The pyridazine ring (6-membered, two adjacent nitrogen atoms) at the 3-position is substituted with a pyrrolidine (5-membered nitrogen heterocycle), contributing to hydrogen-bonding and steric bulk.

Molecular Formula: C₂₀H₂₂N₄O₂S₂
Molecular Weight: 414.55 g/mol (calculated)
Stereochemistry: Achiral due to symmetrical substitution patterns.

Properties

IUPAC Name

5-ethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-2-17-9-12-20(27-17)28(25,26)23-16-7-5-15(6-8-16)18-10-11-19(22-21-18)24-13-3-4-14-24/h5-12,23H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXSFBARDQXENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine moiety. The thiophene sulfonamide group is then attached through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Molecular Formula

The molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, indicating a significant presence of nitrogen and sulfur, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which can be beneficial in cancer treatment by disrupting tumor growth.

Antimicrobial Properties

Sulfonamides have traditionally been used as antibiotics. The compound's structure suggests potential antimicrobial activity, particularly against gram-positive bacteria. Research into its efficacy compared to existing sulfonamide drugs could yield valuable insights into new treatment options.

Enzyme Inhibition

Preliminary data suggest that 5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide may act as an inhibitor of certain enzymes involved in metabolic pathways. This could open avenues for treating metabolic disorders or conditions related to enzyme dysregulation.

Neurological Applications

Given the presence of the pyrrolidine ring, there is potential for this compound to interact with neurotransmitter systems. Research into its effects on neuroreceptors could provide insights into treatments for neurological disorders such as depression or anxiety.

Case Study 1: Anticancer Efficacy

A study conducted on similar thiophene-based compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy against specific cancer types.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal evaluated the antibacterial effects of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that modifications in the side chains could improve potency, indicating a pathway for optimizing this compound for clinical use.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
Compound AAnticancer
Compound BAntimicrobial
5-Ethyl...Potential Enzyme Inhibitor

Mechanism of Action

The mechanism of action of 5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chloro-substituted analog, 5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (Compound ID: G620-0571), serves as a critical comparator . Below is a detailed analysis of structural and physicochemical differences:

Table 1: Comparative Properties of Ethyl- and Chloro-Substituted Analogs

Property 5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (Estimated*) 5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Molecular Formula C₂₀H₂₂N₄O₂S₂ C₁₈H₁₇ClN₄O₂S₂
Molecular Weight 414.55 g/mol 420.94 g/mol
logP ~5.0 4.4946
logD (pH 7.4) ~5.0 4.4897
logSw (Solubility) ~-5.0 -4.676
H-Bond Acceptors 6 6
H-Bond Donors 1 1
Polar Surface Area 66.66 Ų 66.66 Ų

*Estimated values for the ethyl analog are derived from structural analogies and computational modeling.

Research Findings and Implications

Structural and Functional Differences

Lipophilicity: The ethyl substituent increases logP by ~0.5 units compared to the chloro analog, enhancing membrane permeability but reducing aqueous solubility (logSw ~-5.0 vs. -4.68) . Mechanistic Insight: Ethyl’s nonpolar nature reduces dipole interactions with water, favoring partitioning into lipid bilayers.

Bioavailability Considerations :

  • Higher lipophilicity in the ethyl analog may improve blood-brain barrier penetration, making it a candidate for central nervous system targets. However, poor solubility could limit oral bioavailability, necessitating formulation optimization.

Chloro-substituted analogs may generate reactive metabolites (e.g., glutathione adducts), posing toxicity risks .

Target Binding :

  • Both compounds retain identical hydrogen-bonding and polar surface area profiles, suggesting similar target engagement (e.g., kinases or GPCRs). The ethyl group’s steric bulk may alter binding kinetics in sterically sensitive pockets.

Notes

Limitations : Experimental data for the ethyl-substituted compound are sparse; reported values are extrapolated from structural analogs.

Clinical Relevance: The chloro analog’s higher solubility may favor intravenous administration, while the ethyl variant’s lipophilicity suits lipid-based delivery systems.

Biological Activity

5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a pyrrolidine ring, a pyridazine ring, and a thiophene sulfonamide group, suggests diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-ethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide. Its molecular formula is C20H22N4O2S2C_{20}H_{22}N_4O_2S_2, and it has a molecular weight of 414.55 g/mol. The structural complexity allows for various interactions with biological targets.

PropertyValue
IUPAC Name5-ethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Molecular FormulaC20H22N4O2S2C_{20}H_{22}N_4O_2S_2
Molecular Weight414.55 g/mol
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) . Inhibition of PDE4 can lead to increased levels of cAMP, promoting anti-inflammatory effects.
  • Receptor Modulation : The compound may also modulate receptor activities, influencing various signaling pathways associated with cell proliferation and apoptosis .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound's role as a PDE4 inhibitor suggests it could be effective in treating inflammatory diseases. Inhibitors of PDE4 are known to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1, thereby mitigating inflammation .

Case Studies

Several studies have explored the biological activity of related sulfonamide compounds:

  • Cardiovascular Applications : Research on benzene sulfonamides has demonstrated their ability to act as endothelin receptor-A inhibitors, which can attenuate pulmonary vascular hypertension . This indicates a potential cardiovascular application for compounds like this compound.
  • Pharmacological Profiling : A study reported that sulfonamide derivatives could inhibit carbonic anhydrase, suggesting their use in managing conditions like heart failure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Reactant of Route 2
5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

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